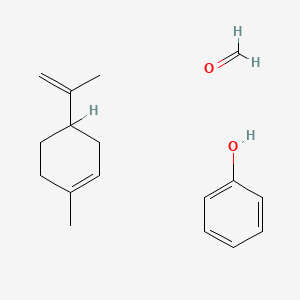

Formaldehyde;1-methyl-4-prop-1-en-2-ylcyclohexene;phenol

Description

Properties

CAS No. |

68052-67-5 |

|---|---|

Molecular Formula |

C17H24O2 |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

formaldehyde;1-methyl-4-prop-1-en-2-ylcyclohexene;phenol |

InChI |

InChI=1S/C10H16.C6H6O.CH2O/c1-8(2)10-6-4-9(3)5-7-10;7-6-4-2-1-3-5-6;1-2/h4,10H,1,5-7H2,2-3H3;1-5,7H;1H2 |

InChI Key |

PMUDDXROQIJQKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC(CC1)C(=C)C.C=O.C1=CC=C(C=C1)O |

Related CAS |

68052-67-5 |

Origin of Product |

United States |

Preparation Methods

Laboratory Preparation

From Haloarenes: Chlorobenzene is fused with sodium hydroxide at 623 K and 320 atm to form sodium phenoxide, which upon acidification yields phenol.

From Benzene Sulphonic Acid: Benzene is sulfonated to benzene sulphonic acid, which is fused with molten sodium hydroxide to form sodium phenoxide; acidification then produces phenol.

From Diazonium Salts: Aromatic primary amines are converted to diazonium salts by treatment with nitrous acid at low temperature (273–278 K). Hydrolysis of these salts with water or dilute acid yields phenol.

From Cumene (Isopropylbenzene): Cumene is oxidized to cumene hydroperoxide using air; acid treatment then cleaves the hydroperoxide to phenol and acetone as a by-product.

Other Methods: Phenol can also be synthesized by Grignard reagent reactions, decarboxylation of sodium salicylate, and rearrangement reactions such as the Fries and Bamberger rearrangements.

Industrial Preparation

From Chlorobenzene: Chlorobenzene is hydrolyzed by superheated steam at 698 K in the presence of catalysts (cupric chloride and ferric chloride) to yield phenol and hydrogen chloride.

From Benzene Sulphonic Acid: Industrially, phenol is extracted from the middle oil fraction of coal tar or petroleum refining. The fraction is purified by sulfuric acid treatment and caustic soda extraction, followed by acidification and fractional distillation to isolate phenol.

Cumene Process (Hock Process): The dominant industrial method involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to phenol and acetone.

The industrial processes emphasize maximizing yield, purity, and economic viability, with purification steps such as fractional distillation and solvent extraction playing crucial roles.

Summary Table of Preparation Methods

| Compound | Preparation Method | Key Conditions / Catalysts | Notes / By-products |

|---|---|---|---|

| Formaldehyde | Catalytic oxidation of methanol | Iron oxide + Mo/V (250–400 °C); Silver (650 °C) | Water formed; H2 formed in silver process |

| (1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol | Acid-catalyzed reaction of cyclic alkene with di-halo-olivetol | Acid catalysis; purification by distillation | Requires optimized industrial conditions |

| Phenol | From chlorobenzene | Fusion with NaOH at 623 K and 320 atm | Sodium phenoxide intermediate |

| Phenol | From benzene sulphonic acid | Fusion with molten NaOH at high temp | Sodium phenoxide intermediate |

| Phenol | From diazonium salts | Hydrolysis at 273–278 K | Nitrogen gas evolved |

| Phenol | Cumene process (oxidation and acid cleavage) | Air oxidation; acid catalysis | Acetone as major by-product |

| Phenol | Hydrolysis of chlorobenzene (industrial) | Superheated steam at 698 K; CuCl2, FeCl3 catalyst | HCl formed |

Detailed Research Outcomes and Analysis

Formaldehyde: The catalytic oxidation of methanol remains the most efficient and widely used industrial method. The formox process using iron-molybdenum catalysts balances temperature and catalyst stability to optimize formaldehyde yield. Silver catalysts operate at higher temperatures and also produce hydrogen gas, which can be utilized as a by-product. Laboratory methods based on paraformaldehyde depolymerization provide stable formaldehyde solutions for biological and chemical applications.

(1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol: Although less commonly discussed in literature compared to formaldehyde and phenol, its synthesis involves classical organic transformations with acid catalysis and halogenated precursors. Industrial scale-up requires careful control of reaction parameters and efficient purification techniques such as distillation and supercritical fluid extraction to achieve high purity and yield.

Phenol: The cumene process dominates industrial phenol production due to its high efficiency and the valuable acetone by-product. Hydrolysis of chlorobenzene and benzene sulphonic acid fusion are important alternative routes, especially in laboratory or smaller-scale settings. Diazonium salt hydrolysis is a versatile laboratory method that allows phenol synthesis from aromatic amines. The choice of method depends on scale, availability of precursors, and desired purity.

Chemical Reactions Analysis

Phenol-Formaldehyde Condensation

Phenol reacts with formaldehyde via electrophilic aromatic substitution to form hydroxymethylphenol intermediates. Under alkaline conditions (pH ~10), phenol is deprotonated to the phenoxide anion, activating the ortho and para positions for hydroxymethylation :

Subsequent crosslinking occurs via:

-

Methylene bridges :

-

Ether bridges :

Role of Limonene

Limonene (CH) participates via:

-

Electrophilic addition : Formaldehyde may react with limonene’s double bonds to form hydroxymethyl or methylol derivatives .

-

Steric modulation : Limonene’s bulky structure influences crosslinking density, reducing brittleness in the final resin .

pH-Dependent Reactivity

Reaction rates for phenol-formaldehyde systems depend on pH. Under alkaline conditions (pH 10), the phenoxide anion accelerates hydroxymethylation, with rate constants ranging from to depending on substituents .

Table 1: Reaction Rate Constants for Phenolic Compounds with Formaldehyde

| Phenolic Compound | Rate Constant (L mol⁻¹ h⁻¹) | Reactive Sites |

|---|---|---|

| Phenol | 6.2 | 3 (o, p) |

| Resorcinol | 4 | |

| Phloroglucinol | 6 |

Data sourced from kinetic studies under pH = pKa conditions .

Temperature Effects

Curing occurs in two stages:

-

Low-temperature stage (70°C) : Formation of hydroxymethyl and ether intermediates .

-

High-temperature stage (120–140°C) : Crosslinking into a 3D network via methylene bridges .

NMR Characterization

-NMR studies reveal:

-

Methylene bridges (δ 35–40 ppm) : Dominant in earlywood resins .

-

Ether bridges (δ 60–65 ppm) : More prevalent in latewood due to slower diffusion .

-

Limonene adducts (δ 120–125 ppm) : Confirmed via HSQC spectra, indicating covalent bonding with formaldehyde .

Thermal Stability

The inclusion of limonene modifies thermal properties:

-

Glass transition temperature (TgT_gTg) : Reduced by 10–15°C compared to pure phenol-formaldehyde resins .

-

Degradation onset : Occurs at 280°C, with limonene-derived segments decomposing first .

Hazards

-

Exothermic runaway reactions : Rapid temperature spikes (>200°C) can occur if cooling fails, leading to reactor overpressure .

-

Formaldehyde release : Residual formaldehyde may emit during curing, requiring ventilation .

Key Research Findings

-

Substitution patterns : Para-methylolation is twice as frequent as ortho in phenol-formaldehyde-limonene systems .

-

Reactivity hierarchy : Electron-donating groups (e.g., –OH in resorcinol) increase reaction rates by 3–4 orders of magnitude vs. phenol .

-

Degradation pathways : Alkaline conditions cleave β-aryl ether bonds in lignin, releasing formaldehyde and forming styryl ethers .

Scientific Research Applications

Resin Production

One of the primary applications of Formaldehyde; 1-methyl-4-prop-1-en-2-ylcyclohexene; phenol is in the production of phenolic resins. These resins are widely used in various industrial products due to their excellent adhesive properties and thermal stability.

Types of Phenolic Resins :

| Type | Description | Applications |

|---|---|---|

| Resoles | Made with a formaldehyde to phenol ratio greater than one. | Used in gluing and bonding materials. |

| Novolacs | Require a hardener for curing and have a lower formaldehyde content. | Common in molded products and coatings. |

Phenolic resins are utilized in the manufacturing of items such as:

- Laboratory countertops

- Electrical components

- Automotive parts

- Construction materials like plywood and oriented strand boards (OSB) .

Healthcare Applications

Formaldehyde exhibits antibacterial properties, making it valuable in healthcare settings. It is used in:

- Vaccines : Acts as a preservative.

- Disinfectants : Utilized for sterilization purposes.

Research has shown that formaldehyde can form DNA adducts, which are critical for understanding its genotoxicity and potential health risks associated with exposure .

Environmental Studies

The compound is also significant in environmental research, particularly concerning volatile organic compounds (VOCs). Studies have demonstrated that it can be emitted during agricultural practices, affecting air quality . Understanding these emissions is crucial for developing strategies to mitigate their impact on health and the environment.

Case Study 1: Endogenous Chemical Risk Assessment

This study focused on the risk assessment of formaldehyde exposure from both endogenous (internally produced) and exogenous (externally sourced) origins. It highlighted the challenges in differentiating between these sources due to formaldehyde's reactivity and its role as a potential carcinogen . The findings emphasized the need for advanced methods to measure and assess risks associated with formaldehyde exposure.

Case Study 2: Phenol-Formaldehyde Reaction Hazards

A notable incident involving phenol-formaldehyde resin production led to an explosion during the manufacturing process. This case study analyzed the safety measures necessary to prevent chemical accidents, underscoring the importance of proper handling and reaction management within industrial settings .

Mechanism of Action

The mechanism of action of phenol, formaldehyde, dipentene polymer involves the formation of a highly cross-linked network through polycondensation reactions. The molecular targets include hydroxyl groups on phenol and formaldehyde, which react to form methylene and ether bridges. These bridges create a three-dimensional network that imparts high mechanical strength and thermal stability to the polymer .

Comparison with Similar Compounds

Table 1: Environmental Concentrations in Arctic Lakes (mg/L)

| Lake Group | Formaldehyde (HCHO) | ΣPhenols |

|---|---|---|

| Logne | 0.01 | 0.020 |

| Scott | 0.11 | 0.323 |

| Renard | 0.01 | 0.053 |

| Antonia | 0.08 | 0.064 |

1-Methyl-4-prop-1-en-2-ylcyclohexene vs. Structural Analogs

Structurally similar compounds, such as eugenol (2-methoxy-4-(prop-2-en-1-yl)phenol) and cyclohexene-based terpenes, share functional groups that influence their chemical reactivity. For example, eugenol’s allyl chain enables antioxidant and antimicrobial activity, while the cyclohexene backbone in 1-methyl-4-prop-1-en-2-ylcyclohexene may enhance rigidity for molecular docking in drug candidates.

Table 2: Structural and Functional Comparison

| Compound | Key Functional Groups | Applications |

|---|---|---|

| 1-Methyl-4-prop-1-en-2-ylcyclohexene | Cyclohexene, methyl, prop-enyl | Potential drug candidate |

| Eugenol | Phenol, methoxy, allyl | Antioxidant, antimicrobial |

| 1-(cis-1-phenyl-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}cyclohexyl)methanamine | Cyclohexane, phenyl, enol ether | Drug design (rigid backbone) |

Phenol vs. Substituted Phenols and Antioxidant Compounds

Toxicity and Antiseptic Activity

Phenol’s toxicity is lower than di- and trihydroxybenzenes. Resorcinol (m-dihydroxybenzene) and phloroglucin (1,3,5-trihydroxybenzene) exhibit higher toxicity due to increased hydroxyl groups, which enhance reactivity and membrane permeability. Phenol’s antiseptic efficacy is moderate compared to these derivatives .

Table 3: Toxicity Comparison of Phenolic Compounds

| Compound | Hydroxyl Groups | Relative Toxicity |

|---|---|---|

| Phenol | 1 | Baseline |

| Resorcinol | 2 | 1.5× higher |

| Phloroglucin | 3 | 2.0× higher |

Catalytic Oxidation Efficiency

Phenol degradation via Fenton-like processes is highly efficient using amorphous Fe78Si9B13, achieving complete removal within 10 minutes. This contrasts with iron powder and Fe²⁺, which show lower efficiency (high intermediate accumulation) and environmental drawbacks .

Table 4: Catalytic Oxidation Performance

| Catalyst | Phenol Removal Time | Intermediate Accumulation | Environmental Impact |

|---|---|---|---|

| Fe78Si9B13 | 10 minutes | None | Low (magnetic recovery) |

| Fe²⁺ | >10 minutes | High | High (pollution risk) |

| Iron Powder | >10 minutes | High | Moderate (clogging) |

Antioxidant Activity

Phenol’s antioxidant activity via DPPH radical scavenging is comparable to ascorbic acid in initial phases but is outperformed by proteins like recombinant mussel foot protein-6 (rmfp-6.1), which utilize tyrosine phenol groups and cysteine thiols for sustained electron donation .

Biological Activity

Formaldehyde;1-methyl-4-prop-1-en-2-ylcyclohexene;phenol, commonly known as phenolic formaldehyde resin, is a compound of significant interest in various fields, including materials science and biochemistry. This article aims to provide a comprehensive examination of its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes formaldehyde and phenolic components. Its chemical formula can be represented as follows:

This structure contributes to its reactivity and utility in various applications, particularly in the synthesis of resins and adhesives.

Antimicrobial Properties

Research indicates that phenolic compounds, including those derived from phenolic formaldehyde resins, exhibit notable antimicrobial activity. The mechanism often involves the disruption of microbial cell membranes and interference with metabolic processes. A study highlighted that phenolic compounds can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .

Cytotoxicity and Genotoxicity

Several studies have assessed the cytotoxic effects of formaldehyde derivatives on human cell lines. For instance, formaldehyde has been shown to induce apoptosis in various cell types through mechanisms involving oxidative stress and DNA damage. A specific study demonstrated that exposure to phenolic formaldehyde compounds resulted in increased levels of reactive oxygen species (ROS), leading to cell death in cultured human fibroblasts .

Hormonal Activity

Phenolic compounds are known for their potential endocrine-disrupting properties. Research has indicated that certain phenolic formaldehyde derivatives can mimic estrogen, binding to estrogen receptors and potentially influencing hormonal pathways. This activity raises concerns regarding the long-term exposure to such compounds, particularly in industrial settings where these resins are prevalent .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of modified phenolic resins showed significant inhibition of fungal growth when incorporated into wood-based products. The resin's effectiveness was attributed to the leaching of phenolic compounds that exhibited antifungal properties .

Case Study 2: Cytotoxic Effects on Human Cells

In vitro studies have demonstrated that exposure to varying concentrations of phenolic formaldehyde resin resulted in dose-dependent cytotoxicity in human lung cells. The findings suggested that prolonged exposure could lead to significant cellular damage and increased risk of respiratory conditions .

Table 1: Summary of Biological Activities

| Activity Type | Observation | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | |

| Cytotoxicity | Induction of apoptosis in human fibroblasts | |

| Endocrine disruption | Binding to estrogen receptors |

The biological activities associated with this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : Phenolic compounds can generate ROS, leading to cellular damage.

- Membrane Disruption : Antimicrobial activity is often mediated by the disruption of microbial cell membranes.

- Hormonal Mimicry : Some derivatives may mimic natural hormones, leading to endocrine disruption.

Q & A

Q. How can formaldehyde concentrations be accurately detected in experimental systems?

Methodological Answer: Formaldehyde detection at varying concentrations can be achieved using photo-elastic modulation (PEM) coupled with birefringence analysis. This system utilizes polarized light to measure phase shifts caused by formaldehyde's refractive index changes. For low-concentration detection (<10 ppm), signal-to-noise ratios can be improved by optimizing PEM frequency and integrating spectral averaging techniques .

Q. What analytical methods are suitable for characterizing 1-methyl-4-prop-1-en-2-ylcyclohexene in biofuel mixtures?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the primary method, with studies reporting approximately 73% abundance of 1-methyl-4-prop-1-en-2-ylcyclohexene in orange peel oil-derived biodiesel emulsions. Key parameters include a 30 m × 0.25 mm capillary column (5% phenyl polysiloxane stationary phase) and a temperature gradient from 40°C to 280°C at 5°C/min. Co-eluting compounds (e.g., 1-isopropyl-4-methyl-1,4-cyclohexadiene) require tandem MS/MS for resolution .

Q. What computational approaches predict phenol's genoprotective interactions with aromatic amines?

Methodological Answer: Semiempirical methods (AM1, PM6-d) combined with density functional theory (DFT) at the B3LYP/M052x level can model phenol-amine associations. Thermodynamic favorability is assessed via association energies (ΔE), with hydrogen bonding between phenol’s hydroxyl group and amine’s lone pairs being critical. For example, phenol reduces m-PDA-induced DNA damage by 34% via π-π stacking and hydrogen-bond stabilization .

Advanced Research Questions

Q. How can structural discrepancies in formaldehyde-phenol copolymers be resolved?

Methodological Answer: Crosslinking density and copolymer conformation discrepancies arise from variable formaldehyde:phenol ratios (1.5:1 to 2.5:1). Use SHELX refinement (SHELXL-97) to resolve crystallographic ambiguities, followed by validation with PLATON’s ADDSYM algorithm to check for missed symmetry. For amorphous regions, pair distribution function (PDF) analysis with synchrotron radiation (λ = 0.5 Å) provides short-range order insights .

Q. What synthetic biology strategies enhance phenol biosynthesis in engineered microbes?

Methodological Answer: Metabolic engineering of E. coli employs synthetic small RNA (sRNA) libraries to downregulate competing pathways (e.g., acetate formation). Key steps:

Q. How do zeolite-based catalysts optimize phenol removal via catalytic ozonation?

Methodological Answer: Zeolite catalysts (e.g., ZSM-5) require tuning SiO₂/Al₂₃O ratios (20–200) to balance acidity and hydrophobicity. At pH 7, 85% phenol degradation is achieved with 0.5 g/L catalyst and 20 mg/L ozone. Characterization involves:

Q. What crystallographic tools resolve ambiguities in formaldehyde-containing compounds?

Methodological Answer: For small-molecule crystallography:

- Structure solution : SHELXD (dual-space recycling) for ab initio phasing.

- Refinement : SHELXL-2018 with Hirshfeld atom refinement (HAR) for H-atom positioning.

- Validation : checkCIF (IUCr) for ADR, RIGU, and PLATON’s TWIN laws to identify twinning.

ORTEP-3 generates publication-quality thermal ellipsoid plots, critical for visualizing formaldehyde’s dynamic disorder .

Q. How do hydrogen-bonding patterns dictate supramolecular assembly in phenol derivatives?

Methodological Answer: Graph set analysis (Etter’s rules) classifies hydrogen-bond motifs (e.g., R₂²(8) rings in phenol-amine cocrystals). For 4-chlorobenzylidene hydrazine derivatives, NH···O (2.89 Å) and OH···N (2.67 Å) interactions stabilize 2D sheets. Mercury 4.0 software maps interaction geometries, while CrystalExplorer calculates interaction energies (e.g., -25 kJ/mol for OH···π) .

Q. How can process parameters improve 1-methyl-4-prop-1-en-2-ylcyclohexene’s biofuel performance?

Methodological Answer: Optimize emulsion stability via:

- Surfactant ratio : 5% Span 80 + 3% Tween 60 reduces droplet size to <1 µm.

- Reaction temperature : 65°C maximizes yield (89%) while minimizing terpene degradation.

- Ultrasonication : 20 kHz for 15 min enhances mass transfer.

Monitor phase separation kinetics using turbidimetry (λ = 600 nm) .

Data Contradictions and Resolution

Q. Conflicting reports on phenol’s environmental monitoring—how to address gaps?

Methodological Answer: Discrepancies in air-phase phenol quantification arise from outdated GC-FID methods (LOQ = 50 ppb). Implement TD-GC-MS (thermal desorption) with Tenax TA sorbent tubes to achieve 0.1 ppb sensitivity. For soil/water matrices, solid-phase microextraction (SPME) with PDMS/DVB fibers reduces matrix interference by 60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.